molecular formula C8H9FO3S B1432568 4-Ethoxybenzene-1-sulfonyl fluoride CAS No. 402-56-2

4-Ethoxybenzene-1-sulfonyl fluoride

Cat. No. B1432568
CAS RN: 402-56-2
M. Wt: 204.22 g/mol
InChI Key: NZUVUODHVGFJCE-UHFFFAOYSA-N
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Description

4-Ethoxybenzene-1-sulfonyl fluoride is a chemical compound with the CAS Number: 402-56-2 . It has a molecular weight of 204.22 . It is a powder at room temperature .


Synthesis Analysis

Sulfonyl fluorides, such as 4-Ethoxybenzene-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Molecular Structure Analysis

The IUPAC name for 4-Ethoxybenzene-1-sulfonyl fluoride is 4-ethoxybenzenesulfonyl fluoride . The InChI Code is 1S/C8H9FO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

Sulfonyl fluorides are used to synthesize and sulfonate esters . Photocatalysis, which harnesses light to form new chemical bonds under mild conditions, typically enables reactions with exceptional functional group compatibility and avoids the use of toxic and hazardous reagents .


Physical And Chemical Properties Analysis

4-Ethoxybenzene-1-sulfonyl fluoride has a melting point of 37-38°C . The predicted boiling point is 266.9±23.0°C, and the predicted density is 1.271±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

4-Ethoxybenzene-1-sulfonyl fluoride has been utilized in the synthesis of various sulfonamide derivatives, which are significant in medicinal chemistry. For instance, sulfonamides incorporating fluorine and 1,3,5-triazine moieties have been explored as effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. These compounds have shown potent inhibitory effects, which could lead to the development of novel antimycobacterial agents with different mechanisms of action, offering an alternative to existing drugs and addressing drug resistance issues (Ceruso et al., 2014).

Radiopharmaceutical Development

In the field of radiopharmaceuticals, sulfonyl fluoride-based compounds have been investigated as potential labeling agents for PET chemistry. The ability to prepare sulfonyl fluorides in water at room temperature presents several advantages for the development of complex biological pharmacophores. Such compounds could significantly contribute to the advancement of PET imaging technologies and the development of new diagnostic agents (Inkster et al., 2012).

Click Chemistry and Material Science

The versatility of sulfonyl fluorides has also been demonstrated in click chemistry and material science, particularly through the sulfur(VI) fluoride exchange (SuFEx) reactions. For example, 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) has been developed as a new SuFEx clickable reagent, offering a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties. This showcases the potential of such compounds in the rapid and modular construction of sulfonated products, including natural product derivatives, highlighting their importance in synthetic chemistry and material science applications (Leng & Qin, 2018).

Environmental and Sustainability Considerations

Sulfonyl fluorides are not only crucial in synthetic and medicinal chemistry but also play a role in environmental and sustainability research. The degradability of sulfonyl fluoride-containing compounds, such as sodium p-perfluorous nonenoxybenzene sulfonate (OBS), has been studied to understand their environmental impact. Research has shown that despite the non-readily biodegradability of such compounds, they can be decomposed using UV/H2O2 or UV systems, which is contrary to other persistent perfluorinated chemicals. This suggests that sulfonyl fluoride-containing compounds might offer a more environmentally friendly alternative in certain applications (Bao et al., 2017).

Safety And Hazards

The safety information for 4-Ethoxybenzene-1-sulfonyl fluoride includes the following hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Future Directions

A comprehensive overview of the current challenges and future prospects for advancing the practical applications of photo- and electro-reactions for sulfonyl fluoride synthesis is provided . Photochemical and electrochemical strategies towards diverse sulfonyl fluorides are being explored .

properties

IUPAC Name

4-ethoxybenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUVUODHVGFJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301299
Record name 4-Ethoxybenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxybenzene-1-sulfonyl fluoride

CAS RN

402-56-2
Record name 4-Ethoxybenzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxybenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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